bromozinc(1+);methyl (2R)-2-methanidylpropanoate

Description

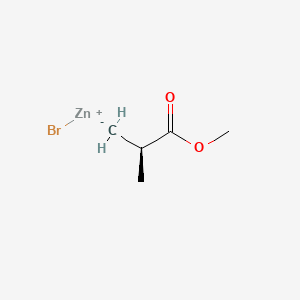

®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions. Its unique structure, featuring a zinc atom bonded to a bromide ion and an organic moiety, allows it to participate in a range of chemical transformations.

Properties

IUPAC Name |

bromozinc(1+);methyl (2R)-2-methanidylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZWKFSRZQRSJL-RZFWHQLPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([CH2-])C(=O)OC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([CH2-])C(=O)OC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457319 | |

| Record name | (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343338-26-1 | |

| Record name | (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide typically involves the reaction of ®-(+)-3-Methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

(R)-(+)-3-Methoxy-2-methyl-3-oxopropyl bromide+Zn→(R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.

Transmetalation: Transfers its organic group to another metal, often used in cross-coupling reactions.

Substitution: Can replace halides or other leaving groups in organic molecules.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts for cross-coupling reactions, electrophiles like aldehydes and ketones for nucleophilic addition, and other organometallic reagents for transmetalation. Typical reaction conditions involve inert atmospheres, low temperatures, and anhydrous solvents to prevent side reactions.

Major Products

The major products formed from reactions involving ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide depend on the specific reaction type. For example, in nucleophilic addition reactions, the product is often a secondary or tertiary alcohol. In cross-coupling reactions, the product is typically a biaryl or a substituted alkene.

Scientific Research Applications

®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide is used extensively in scientific research, including:

Chemistry: As a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: In the modification of biomolecules for studying biological pathways and mechanisms.

Medicine: As an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: In the production of fine chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical transformations, such as nucleophilic addition and transmetalation, by interacting with electrophiles or other metal catalysts. The zinc atom plays a crucial role in stabilizing the reactive intermediate and facilitating the transfer of the organic group to the target molecule.

Comparison with Similar Compounds

Similar Compounds

- (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution

- 4-[(4-Morpholino)methyl]phenylzinc iodide solution

- 2-Methoxyphenylzinc iodide solution

- sec-Butylzinc bromide solution

Uniqueness

®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its specific stereochemistry, which can influence the outcome of asymmetric synthesis reactions. Its ability to form stable organozinc intermediates makes it particularly valuable in complex organic synthesis, where precise control over stereochemistry and reactivity is essential.

Biological Activity

Chemical Structure and Properties

Bromozinc(1+);methyl (2R)-2-methanidylpropanoate is characterized by the presence of a zinc atom coordinated to a bromide ion and a methyl ester group. The molecular formula is C₆H₁₃BrO₂Zn, with a molecular weight of approximately 223.4 g/mol. The compound's structure allows it to participate in various biochemical reactions, particularly in organic synthesis and medicinal chemistry.

This compound exhibits biological activity primarily through its role as a nucleophile in carbon-carbon bond formation. Its zinc component allows it to stabilize negative charges during reaction processes, enhancing its reactivity. This property makes it useful in synthesizing complex organic molecules that may have therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that this compound possesses antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Bacillus subtilis | 12 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated that at lower concentrations, the compound exhibited minimal cytotoxic effects, while higher concentrations resulted in increased cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These findings indicate that while the compound has potential therapeutic applications, careful consideration of dosage is essential to minimize toxicity.

Study on Anticancer Activity

A notable study investigated the anticancer potential of this compound in breast cancer models. The compound was administered to MCF-7 cells, and results showed a significant reduction in cell proliferation and induction of apoptosis compared to control groups. The underlying mechanism was attributed to the modulation of apoptotic pathways involving caspase activation.

Research on Synthetic Applications

In synthetic chemistry, this compound has been utilized as a reagent for coupling reactions in the synthesis of complex natural products. Its ability to facilitate carbon-carbon bond formation makes it an invaluable tool for chemists aiming to create biologically active compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.